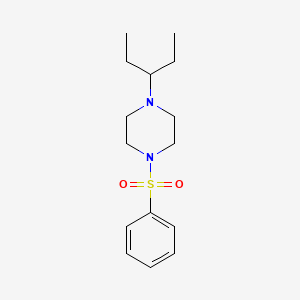
1-(Pentan-3-yl)-4-(phenylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSB-603 , is a chemical compound with a complex structure. Let’s break it down:
-
Piperazine Ring: : The core structure of PSB-603 is a piperazine ring, which consists of two nitrogen atoms and four carbon atoms. The piperazine ring confers unique properties to this compound.
-
Substituents
Pentan-3-yl Group: Attached to one of the nitrogen atoms, the pentan-3-yl group (a five-carbon alkyl chain) provides hydrophobic character.
Phenylsulfonyl Group: The phenylsulfonyl group (phenyl ring with a sulfonyl functional group) enhances the compound’s reactivity and solubility.
Méthodes De Préparation
Synthetic Routes:
Method 1: PSB-603 can be synthesized via a multistep process involving cyclization of an appropriate precursor. For example, starting from 1-(3-chloropropyl)piperazine, the phenylsulfonyl group can be introduced using sulfonyl chloride chemistry.
Method 2: Alternatively, PSB-603 can be prepared by reacting piperazine with phenylsulfonyl chloride directly.
Reaction Conditions:
- The reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, tetrahydrofuran).
- Catalysts or base reagents may be employed to facilitate the reactions.
Industrial Production:
- PSB-603 is not widely produced industrially due to its specialized applications.
Analyse Des Réactions Chimiques
PSB-603 undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.
Reduction: Reduction of the sulfonyl group can yield secondary amines.
Common reagents include:
Sodium borohydride (NaBH₄): for reduction.
Hydrochloric acid (HCl): for hydrolysis.
Oxidizing agents: for sulfoxide formation.
Major products:
- PSB-603 derivatives with modified substituents.
Applications De Recherche Scientifique
PSB-603 finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing potential drugs targeting specific receptors.
Neuroscience: Researchers study its effects on neurotransmitter systems.
Chemical Biology: PSB-603 derivatives are used as probes to explore biological processes.
Mécanisme D'action
- PSB-603 likely interacts with receptors or enzymes due to its structural features.
- Specific molecular targets and pathways remain an active area of research.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other piperazine derivatives, such as buspirone and Trazodone, share structural similarities.
Uniqueness: PSB-603’s combination of alkyl and sulfonyl groups distinguishes it from most other piperazines.
Propriétés
Formule moléculaire |
C15H24N2O2S |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-pentan-3-ylpiperazine |
InChI |
InChI=1S/C15H24N2O2S/c1-3-14(4-2)16-10-12-17(13-11-16)20(18,19)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3 |
Clé InChI |
FMICQMNWTMVRJW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10884053.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)
methanone](/img/structure/B10884064.png)
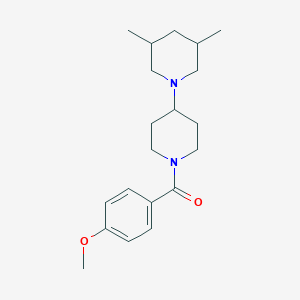
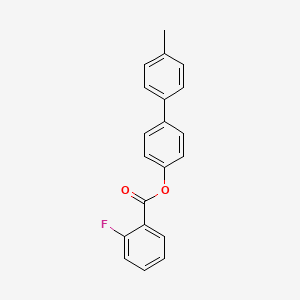

![4-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10884093.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B10884099.png)
![1-(4-Ethylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884108.png)
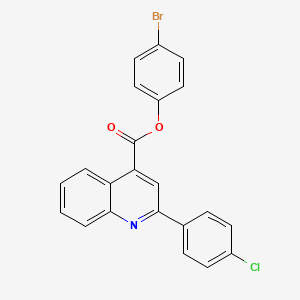
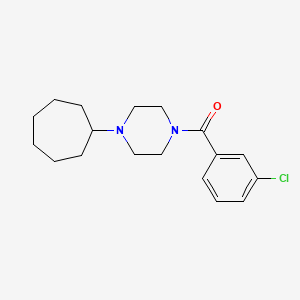
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10884120.png)
![{2-[(2-Chlorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10884121.png)
![2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10884127.png)
